5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane
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Overview
Description
5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane is a fluorinated organic compound characterized by the presence of both ether and fluorinated alkane groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane typically involves the reaction of a fluorinated alkane with an ethenyloxyethanol derivative. The reaction conditions often require the use of a base catalyst to facilitate the etherification process. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: The fluorinated alkane group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various fluorinated ethers, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane involves its interaction with molecular targets through its ether and fluorinated alkane groups. These interactions can affect various molecular pathways, leading to changes in chemical reactivity and stability. The compound’s fluorinated nature enhances its resistance to degradation and its ability to interact with other fluorinated molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
- Ethanol, 2-[2-(ethenyloxy)ethoxy]
Uniqueness
5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to oxidation and reduction. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Properties
CAS No. |
572911-07-0 |
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Molecular Formula |
C9H9F9O2 |
Molecular Weight |
320.15 g/mol |
IUPAC Name |
5-(2-ethenoxyethoxy)-1,1,1,2,2,3,3,4,4-nonafluoropentane |
InChI |
InChI=1S/C9H9F9O2/c1-2-19-3-4-20-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-5H2 |
InChI Key |
WHWUDHFQFAKLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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